(2-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone
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Overview
Description
(2-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C16H18N2O. This compound is characterized by a pyridine ring substituted with a propylamino group and a phenylmethanone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-3-pyridinecarboxylic acid and propylamine.
Formation of Intermediate: The carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with propylamine to form the corresponding amide.
Cyclization: The amide undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the pyridine ring.
Final Step:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylpyridine: Similar structure but lacks the propylamino group.
2-(Pyridin-3-yl)-1H-benzo[d]imidazole: Contains a benzimidazole ring instead of the phenylmethanone group.
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Contains an imidazo[4,5-b]pyridine ring instead of the phenylmethanone group.
Uniqueness
(2-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone is unique due to the presence of both the propylamino group and the phenylmethanone group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H18N2O |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
[2-methyl-6-(propylamino)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C16H18N2O/c1-3-11-17-15-10-9-14(12(2)18-15)16(19)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,17,18) |
InChI Key |
GGRXTLQGFDEKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C(C=C1)C(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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